2-naphthylmethyl 3-nitrobenzoate
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Overview
Description
2-naphthylmethyl 3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a naphthylmethyl group attached to the ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthylmethyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-naphthylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Example Reaction:
- Dissolve 3-nitrobenzoic acid in an appropriate solvent (e.g., dichloromethane).
- Add 2-naphthylmethanol to the solution.
- Introduce a dehydrating agent (e.g., sulfuric acid) or a coupling agent (e.g., DCC).
- Stir the reaction mixture at room temperature or under reflux conditions until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-naphthylmethyl 3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 3-nitrobenzoic acid and 2-naphthylmethanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: 2-naphthylmethyl 3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and 2-naphthylmethanol.
Scientific Research Applications
2-naphthylmethyl 3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the design of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can be used as a probe or marker in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-naphthylmethyl 3-nitrobenzoate depends on its specific application. In general, the nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The ester functionality allows for the compound to be hydrolyzed, releasing the active components in a controlled manner.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
2-naphthylmethyl 3-nitrobenzoate can be compared with other nitrobenzoates and naphthylmethyl esters:
Methyl 3-nitrobenzoate: Similar in structure but lacks the naphthylmethyl group, resulting in different physical and chemical properties.
2-naphthylmethyl benzoate:
3-nitrobenzyl benzoate: Contains a nitro group but has a different ester moiety, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in the combination of the nitro group and the naphthylmethyl ester, which imparts distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
naphthalen-2-ylmethyl 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-18(16-6-3-7-17(11-16)19(21)22)23-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJLKCJGPJUFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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